molecular formula C20H25N3O B2982932 N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide CAS No. 2262456-26-6

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide

Katalognummer B2982932
CAS-Nummer: 2262456-26-6
Molekulargewicht: 323.44
InChI-Schlüssel: CNFJJTLZUHONEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Wissenschaftliche Forschungsanwendungen

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Moreover, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been investigated as a potential treatment for addiction, particularly cocaine addiction. Studies have shown that N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide can reduce cocaine self-administration and reinstatement in rats. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

Wirkmechanismus

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide selectively inhibits GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide can reduce neuronal excitability and have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been shown to increase GABA levels in the brain in a dose-dependent manner. It has also been shown to increase the levels of other GABAergic neurotransmitters, such as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and muscimol. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been shown to have anticonvulsant effects in various animal models, including the maximal electroshock seizure test and the pentylenetetrazol seizure test. It has also been shown to have anxiolytic effects in the elevated plus maze test and the light-dark box test. Moreover, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has been shown to reduce pain in the formalin test and the acetic acid writhing test.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has several advantages for lab experiments. It is highly selective for GABA-AT and does not affect other enzymes involved in GABA metabolism. It is also highly potent, with an IC50 value of 0.16 nM. Moreover, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has good pharmacokinetic properties, including good brain penetration and a long half-life. However, there are some limitations to the use of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide in lab experiments. It is highly toxic at high concentrations and can cause liver damage. Moreover, it is not orally bioavailable and must be administered intraperitoneally or intravenously.

Zukünftige Richtungen

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has several potential future directions for research. It could be further investigated as a potential treatment for addiction, particularly cocaine addiction. Moreover, it could be investigated as a potential treatment for other neurological and psychiatric disorders, such as anxiety disorders and epilepsy. Another potential future direction is the development of more selective and less toxic GABA-AT inhibitors. Finally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide could be investigated as a tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes.
Conclusion
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide is a potent and selective inhibitor of GABA-AT that has potential therapeutic applications in various neurological and psychiatric disorders. It enhances GABAergic neurotransmission and has anticonvulsant, anxiolytic, and analgesic effects in animal models. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has several advantages for lab experiments, including high selectivity and potency, good pharmacokinetic properties, and potential as a tool for studying GABAergic neurotransmission. However, it also has some limitations, including toxicity at high concentrations and lack of oral bioavailability. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide has several potential future directions for research, including further investigation as a potential treatment for addiction and other neurological and psychiatric disorders, as well as the development of more selective and less toxic GABA-AT inhibitors.

Synthesemethoden

N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylcyclohexanone with malononitrile to form 4-tert-butyl-1-cyanocyclohexanol. This intermediate is then reacted with 3-(chloromethyl)benzamide to produce N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide.

Eigenschaften

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-19(2,3)17-7-10-20(14-22,11-8-17)23-18(24)16-6-4-5-15(13-16)9-12-21/h4-6,13,17H,7-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFJJTLZUHONEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.